Methyl isocyanoacetate

Beschreibung

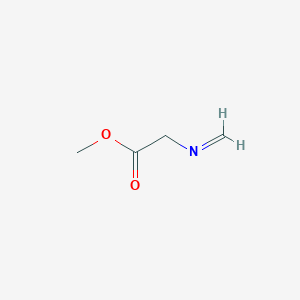

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl 2-isocyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXFROMHHBMNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39687-95-1 | |

| Record name | Methyl isocyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39687-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isocyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Versatile Reagent: A Historical and Technical Guide to the Synthesis of Methyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocyanoacetate, a cornerstone of multicomponent reaction chemistry and a versatile building block in organic synthesis, possesses a rich history marked by ingenuity and progressive refinement. This technical guide provides an in-depth exploration of the historical evolution of this compound synthesis, from its conceptual beginnings to modern, optimized protocols. We will dissect the seminal synthetic routes, including the foundational dehydration of N-formylglycine methyl ester, and present detailed experimental procedures for key methodologies. Quantitative data for various synthetic strategies are tabulated for comparative analysis. Furthermore, logical workflows of the synthetic evolution are visualized through DOT language diagrams, offering a clear graphical representation of the scientific progression in this field. This guide is intended to serve as a comprehensive resource for researchers, enabling a deeper understanding of the synthesis and application of this pivotal chemical entity.

A Historical Perspective: The Dawn of Isocyanide Chemistry

The story of this compound is intrinsically linked to the broader history of isocyanide chemistry. The first isocyanide, allyl isocyanide, was prepared by Lieke in 1859 from the reaction of allyl iodide and silver cyanide. However, for nearly a century, isocyanides remained chemical curiosities due to the lack of general and efficient synthetic methods.

A significant breakthrough occurred in 1958 when Ivar Karl Ugi and his colleagues introduced a robust method for the synthesis of isocyanides via the dehydration of N-formylamines.[1] This development opened the door for the widespread investigation and application of isocyanide chemistry. Hot on the heels of this discovery, Ugi reported the first synthesis of an α-isocyano ester, a class of compounds that includes this compound, in 1961.[1] This marked the genesis of this compound as a readily accessible and highly useful synthetic intermediate.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around three main strategies:

-

Dehydration of N-Formylglycine Methyl Ester: This is the most common and historically significant route.

-

Carboxylation of Isocyanomethyl Precursors: A less common but viable alternative.

-

Esterification of Isocyanoacetic Acid Salts: Primarily used for derivatization.

This guide will focus on the most prevalent and historically important dehydration route, detailing the evolution of dehydrating agents and methodologies.

The Dehydration Route: A Chronological Progression

The synthesis of this compound via dehydration begins with the preparation of its precursor, N-formylglycine methyl ester.

Synthesis of N-Formylglycine Methyl Ester

A standard and efficient method for the preparation of N-formylglycine methyl ester involves the formylation of glycine (B1666218) methyl ester hydrochloride.

Experimental Protocol: Synthesis of N-Formylglycine Ethyl Ester (Analogous to Methyl Ester) [2]

-

Materials:

-

Glycine ethyl ester hydrochloride (0.495 mole)

-

Methyl formate (B1220265) (250 ml)

-

Triethylamine (B128534) (0.544 mole)

-

-

Procedure:

-

A suspension of glycine ethyl ester hydrochloride in methyl formate is prepared in a round-bottomed flask equipped with a reflux condenser and a stirrer.

-

Triethylamine is added to the suspension.

-

The mixture is heated at reflux with stirring for 20 hours.

-

After cooling to room temperature, the triethylamine hydrochloride precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield N-formylglycine ethyl ester.

-

-

Yield: 79-94%[2]

Dehydration of N-Formylglycine Methyl Ester to this compound

The crucial step in this synthetic pathway is the dehydration of the N-formyl group to the isocyanide functionality. A variety of dehydrating agents have been employed over the years, each with its own advantages and disadvantages.

A widely adopted and effective method for the dehydration of N-formylglycine esters utilizes phosphorus oxychloride in the presence of a tertiary amine base. This procedure was provided by Professor U. Schöllkopf.[2]

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate (Analogous to Methyl Ester) using Phosphorus Oxychloride [2]

-

Materials:

-

N-Formylglycine ethyl ester (0.40 mole)

-

Dichloromethane (B109758) (400 ml)

-

Triethylamine (0.88 mole)

-

Phosphorus oxychloride (0.44 mole)

-

Anhydrous sodium carbonate

-

Water

-

-

Procedure:

-

A solution of N-formylglycine ethyl ester in dichloromethane is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The solution is cooled to -10°C to -5°C in an ice-salt bath.

-

Triethylamine is added to the cooled solution.

-

A solution of phosphorus oxychloride in dichloromethane is added dropwise over 30 minutes, maintaining the temperature between -10°C and -5°C.

-

The reaction mixture is stirred at this temperature for an additional 30 minutes.

-

A solution of anhydrous sodium carbonate in water is added dropwise at a rate that keeps the temperature below 30°C.

-

The two-phase mixture is stirred for another 30 minutes.

-

Water is added to dissolve the inorganic salts.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The solvent is removed by evaporation under reduced pressure, and the crude product is purified by vacuum distillation.

-

-

Yield: 76-78%[2]

Several other reagents have been successfully employed for the dehydration of N-formylglycine esters, offering alternatives to phosphorus oxychloride.

-

Phosgene (B1210022) (COCl₂): A highly effective but extremely toxic and hazardous reagent. Its use requires specialized equipment and handling procedures.[2]

-

Diphosgene (Trichloromethyl Chloroformate): A safer liquid alternative to phosgene, which decomposes to phosgene in situ.

-

Triphosgene (Bis(trichloromethyl) Carbonate): A solid, even safer phosgene equivalent that is easier to handle.

-

p-Toluenesulfonyl Chloride (TsCl) in Quinoline: This system is effective for the synthesis of various isocyanides, particularly low-molecular-weight ones.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of alkyl isocyanoacetates using different dehydrating agents.

| Precursor | Dehydrating Agent | Base | Solvent | Yield (%) | Reference |

| N-Formylglycine Ethyl Ester | Phosphorus Oxychloride | Triethylamine | Dichloromethane | 76-78 | [2] |

| N-Formylglycine Methyl Ester | Phosgene | - | - | - | [2] |

| N-Formylglycine Methyl Ester | Trichloromethyl Chloroformate | - | - | - | [2] |

| N-Methylformamide | p-Toluenesulfonyl Chloride | Quinoline | - | 69-74 | [3] |

Note: Specific yield data for phosgene and trichloromethyl chloroformate with N-formylglycine methyl ester were not found in the searched literature, though their use is mentioned.

Logical and Experimental Workflows (Graphviz)

The following diagrams illustrate the historical and synthetic workflows for producing this compound.

Caption: Historical and synthetic pathway to this compound.

Caption: Experimental workflow for the Schöllkopf synthesis.

Conclusion

The synthesis of this compound has evolved significantly since its inception, driven by the need for safer, more efficient, and scalable methods. The foundational work of Ivar Karl Ugi in the dehydration of N-formylamines remains the cornerstone of its production. While various dehydrating agents have been explored, the phosphorus oxychloride method, as detailed by Schöllkopf, provides a reliable and high-yielding protocol that is widely applicable. This guide has provided a comprehensive overview of the historical context, key synthetic methodologies, and practical experimental details for the preparation of this invaluable synthetic building block. It is our hope that this resource will aid researchers in their understanding and utilization of this compound in the advancement of chemical synthesis and drug discovery.

References

The Discovery and Synthetic Utility of α-Isocyano Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Isocyano esters have emerged as remarkably versatile building blocks in organic synthesis since their discovery. Characterized by the presence of an isocyanide group adjacent to an ester functionality, these compounds exhibit a unique reactivity profile that has been exploited in a myriad of synthetic transformations. Their importance is particularly pronounced in the construction of complex molecular architectures, including peptidomimetics and diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the historical context of their discovery, detailed synthetic methodologies, physicochemical properties, and key applications, with a focus on the Passerini and Ugi multicomponent reactions. Experimental protocols for seminal reactions and tabulated quantitative data are presented to serve as a practical resource for researchers in the field.

A Historical Perspective: From Malodorous Curiosity to Synthetic Staple

The journey of isocyanides began in 1859 with W. Lieke's serendipitous synthesis of allyl isocyanide, a compound noted for its "penetrating, extremely unpleasant odour". For nearly a century, the potent smell and challenging handling of volatile isocyanides limited their exploration. A significant turning point came in 1950 with the discovery of the first naturally occurring isocyanide, Xanthocillin, from the mold Penicillium notatum, signaling their biological relevance.

The development of general synthetic methods, particularly the dehydration of formamides from primary amines in 1958, made isocyanides more accessible. This paved the way for Ivar Ugi's groundbreaking work, leading to the first synthesis of an α-isocyano ester, ethyl isocyanoacetate, in 1961. Ugi's development of the four-component Ugi reaction in 1959, which utilizes an isocyanide as a key reactant, revolutionized multicomponent reaction chemistry and firmly established the importance of isocyanides, including α-isocyano esters, as powerful synthetic tools.

Synthesis of α-Isocyano Esters

The primary and most common method for synthesizing α-isocyano esters is the dehydration of the corresponding N-formylamino acid esters. This transformation can be achieved using various dehydrating agents.

Dehydration of N-Formylamino Acid Esters

This robust method involves a two-step sequence starting from an amino acid ester: N-formylation followed by dehydration.

Caption: General workflow for the synthesis of α-isocyano esters.

A variety of dehydrating agents can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product.

| Dehydrating Agent | Base | Typical Yield (%) | Notes |

| Phosphoryl chloride (POCl₃) | Triethylamine (B128534) | Good | Convenient for large-scale synthesis, though may lead to racemization. |

| Phosgene (B1210022) (COCl₂) | Tertiary Amines | High | Highly toxic, generally limited to laboratory scale. |

| Diphosgene | Tertiary Amines | High | Less hazardous than phosgene but costly. |

| Triphosgene | Triethylamine | High | Safer alternative to phosgene, suitable for laboratory scale. |

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate

The following protocol is adapted from a procedure for the synthesis of N-formylglycine ethyl ester and its subsequent dehydration.

Step 1: Synthesis of N-Formylglycine Ethyl Ester

-

A suspension of glycine (B1666218) ethyl ester hydrochloride (0.495 mole) and 250 ml of methyl formate (B1220265) is heated to reflux with stirring.

-

Triethylamine (0.544 mole) is added to the refluxing suspension.

-

The mixture is stirred and refluxed for 20 hours.

-

After cooling to room temperature, the mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated on a rotary evaporator, and the resulting oil is distilled under reduced pressure to yield N-formylglycine ethyl ester (79–94% yield).

Step 2: Dehydration to Ethyl Isocyanoacetate

-

A solution of N-formylglycine ethyl ester (0.398 mole) in 500 ml of dichloromethane (B109758) is added to a vigorously stirred solution of triethylamine (1.59 moles) in 250 ml of dichloromethane, cooled in an ice–salt bath to maintain a temperature of 0–5°.

-

A solution of phosphoryl chloride (0.398 mole) in 80 ml of dichloromethane is added dropwise to the stirred mixture at a rate that maintains the temperature at 0–5°.

-

The mixture is stirred and cooled at 0° for an additional hour.

-

A solution of anhydrous sodium carbonate (100 g) in 400 ml of water is added dropwise while maintaining the temperature at 25–30° with an ice-water bath.

-

The mixture is stirred for another 30 minutes, and then water is added to bring the aqueous layer volume to 1 liter.

-

The aqueous layer is separated and extracted with two 250-ml portions of dichloromethane.

-

The combined dichloromethane solutions are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

Evaporation of the solvent under reduced pressure followed by distillation of the residual oil affords ethyl isocyanoacetate (76–78% yield).

Physicochemical and Spectroscopic Properties

α-Isocyano esters are typically colorless to pale yellow liquids with a characteristic, pungent odor. They are generally soluble in common organic solvents.

| Property | Ethyl Isocyanoacetate | Methyl Isocyanoacetate | Allyl Isocyanoacetate |

| Molecular Formula | C₅H₇NO₂ | C₄H₅NO₂ | C₆H₇NO₂ |

| Molecular Weight | 113.11 g/mol | 99.09 g/mol | 125.13 g/mol |

| Boiling Point | 89–91 °C (11 mmHg) | 59-60 °C | Not readily available |

| IR (ν, cm⁻¹) | ~2164 (N≡C) | Not readily available | Not readily available |

| ¹H NMR (CDCl₃, δ) | ~4.2 (q, 2H), ~3.8 (s, 2H), ~1.3 (t, 3H) | Not readily available | Not readily available |

| ¹³C NMR (CDCl₃, δ) | ~165, ~158, ~63, ~45, ~14 | Not readily available | Not readily available |

Note: Spectroscopic data is approximate and can vary based on the specific instrument and conditions.

Reactivity and Key Applications

The reactivity of α-isocyano esters is dominated by the dual electrophilic and nucleophilic character of the isocyanide carbon atom. This unique feature makes them invaluable participants in multicomponent reactions, most notably the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. The reaction is highly atom-economical and proceeds efficiently in aprotic solvents at room temperature.

Caption: The Passerini three-component reaction.

Experimental Protocol: General Procedure for the Passerini Reaction

The following is a general protocol and may require optimization for specific substrates.

-

Dissolve the carboxylic acid (1.0 - 1.2 eq) in anhydrous dichloromethane.

-

To this solution, add the aldehyde or ketone (1.0 - 1.2 eq) followed by the α-isocyano ester (1.0 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction, discovered in 1959, is a cornerstone of multicomponent chemistry. It combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide. The reaction is typically performed in polar protic solvents like methanol.

An In-depth Technical Guide to Ivar Ugi's First Synthesis of an Isocyanoacetate

This technical guide provides a comprehensive overview of the pioneering work of Ivar Ugi in the first synthesis of an isocyanoacetate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational methods of isocyanide synthesis and their application in multicomponent reactions. The synthesis of ethyl isocyanoacetate, a key building block in organic chemistry, is detailed, including experimental protocols and relevant quantitative data.

The first general synthesis of isocyanides was developed by Ivar Ugi and his colleagues around 1958, a breakthrough that made this important class of compounds readily accessible for the first time in a century.[1][2][3] Their method was based on the dehydration of N-formylamines. This approach was later refined and applied to the synthesis of functionalized isocyanides, such as ethyl isocyanoacetate. A key publication by Ugi and his team in 1965 detailed the synthesis of isonitriles, including isocyanoacetates, through the dehydration of the corresponding formamides.[4][5]

The synthesis of ethyl isocyanoacetate begins with the preparation of the precursor, N-formylglycine ethyl ester, which is then dehydrated to yield the target isocyanide.

I. Synthesis of N-Formylglycine Ethyl Ester

The starting material for the synthesis of ethyl isocyanoacetate is N-formylglycine ethyl ester. This compound can be synthesized from glycine (B1666218) ethyl ester hydrochloride. A common method involves the formylation of glycine ethyl ester hydrochloride using methyl formate (B1220265) and triethylamine (B128534).[6]

Experimental Protocol: Synthesis of N-Formylglycine Ethyl Ester [6]

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

The flask is charged with 69.5 g (0.495 mole) of glycine ethyl ester hydrochloride and 250 ml of methyl formate.

-

The suspension is stirred and heated to reflux.

-

While refluxing, 55.0 g (0.544 mole) of triethylamine is added.

-

The resulting mixture is stirred and heated under reflux for 20 hours.

-

After cooling to room temperature, the mixture is filtered through a Büchner funnel to remove triethylamine hydrochloride.

-

The filtrate is concentrated on a rotary evaporator.

-

The remaining clear oil is distilled under reduced pressure to yield N-formylglycine ethyl ester.

Quantitative Data for N-Formylglycine Ethyl Ester Synthesis

| Parameter | Value | Reference |

| Yield | 51.7–61.5 g (79–94%) | [6] |

| Boiling Point | 94–97 °C at 0.05 mm Hg | [6] |

II. Synthesis of Ethyl Isocyanoacetate

The crucial step in the synthesis is the dehydration of N-formylglycine ethyl ester. While Ugi's early work involved various dehydrating agents, a well-documented procedure based on his group's research utilizes phosphorus oxychloride.[6]

Experimental Protocol: Synthesis of Ethyl Isocyanoacetate [6]

-

A 3-liter, three-necked, round-bottomed flask is equipped with a thermometer, a mechanical stirrer, and a pressure-equalizing dropping funnel fitted with a nitrogen inlet.

-

The flask is charged with 65.5 g (0.500 mole) of N-formylglycine ethyl ester, 125.0 g (1.234 moles) of triethylamine, and 500 ml of dichloromethane (B109758). The apparatus is then flushed with nitrogen.

-

The solution is stirred and cooled to 0° to -2°C in an ice-salt bath.

-

76.5 g (0.498 mole) of phosphorus oxychloride is added dropwise over 15–20 minutes, maintaining the temperature at 0°C.

-

The mixture, which turns reddish-brown, is stirred and cooled at 0°C for an additional hour.

-

The ice-salt bath is replaced with an ice-water bath, and stirring is continued as a solution of 100 g of anhydrous sodium carbonate in 400 ml of water is added.

-

The two-phase mixture is stirred for another 30 minutes.

-

Water is added to bring the aqueous layer volume to 1 liter.

-

The aqueous layer is separated and extracted twice with 250-ml portions of dichloromethane.

-

The combined dichloromethane solutions are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.

-

The solvent is evaporated under reduced pressure, and the remaining brown oil is distilled to afford ethyl isocyanoacetate.

Quantitative Data for Ethyl Isocyanoacetate Synthesis

| Parameter | Value | Reference |

| Yield | 43–44 g (76–78%) | [6] |

| Boiling Point | 89–91 °C at 11 mm Hg | [6] |

Spectroscopic Data for Ethyl Isocyanoacetate

| Type | Data |

| ¹H NMR (CDCl₃) | δ 4.28 (q, 2H), 4.22 (s, 2H), 1.32 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ 164.0, 161.4, 62.9, 43.6, 14.2 |

| IR (neat) | 2984, 2162, 1748 cm⁻¹ |

III. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis of ethyl isocyanoacetate, from the initial reactants to the final product.

Caption: Workflow for the synthesis of ethyl isocyanoacetate.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocyanoacetate (CNCH₂COOCH₃) is a versatile organic reagent widely employed in synthetic chemistry. Its unique bifunctional nature, possessing both an isocyano group and a methyl ester, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its reactivity. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅NO₂ | [1][2] |

| Molecular Weight | 99.09 g/mol | [1][2][3] |

| Appearance | Clear yellow to brown liquid | [2] |

| Boiling Point | 75-76 °C at 10 mmHg | [1][3][4] |

| Density | 1.09 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.417 | [1][3][4] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3] |

| Solubility | Miscible with organic solvents. Slightly miscible with water. | [1][4] |

| Storage | 2-8°C | [3] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.79 | s | -OCH₃ |

| 4.25 | s | -CH₂- |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| 53.5 | -OCH₃ |

| 58.0 | -CH₂- |

| 162.0 | C=O |

| 165.0 | N≡C |

Note: NMR data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following prominent absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2150 | Isocyano (-N≡C) stretch |

| ~1750 | Carbonyl (C=O) stretch of the ester |

| ~1200 | C-O stretch of the ester |

Reactivity and Applications

This compound is a key intermediate in a variety of organic transformations, primarily due to the reactivity of its isocyano group.

Key Reactions:

-

Ugi Four-Component Reaction: It serves as the isocyanide component in this multicomponent reaction, enabling the one-pot synthesis of α-acylamino amides.[3]

-

Aldol-Type Reactions: It undergoes direct aldol (B89426) reactions with carbonyl compounds, often catalyzed by copper complexes, to produce oxazolines.[2][3]

-

Synthesis of Heterocycles: It is a precursor for the synthesis of various nitrogen-containing heterocycles, such as oxazolines.[2]

The following diagram illustrates a generalized workflow for the application of this compound in the synthesis of oxazolines via a copper-catalyzed aldol-type reaction.

References

Methyl Isocyanoacetate: A Technical Overview for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl isocyanoacetate, a versatile reagent in organic synthesis. The document covers its fundamental properties, including its CAS number and chemical structure, and presents key quantitative data in a clear, tabular format. Furthermore, it details experimental protocols for its synthesis and significant applications in chemical reactions, supplemented by workflow diagrams generated using Graphviz to facilitate understanding.

Core Properties of this compound

Chemical Structure

The structure of this compound features both an isocyano (-N⁺≡C⁻) and a methyl ester (-COOCH₃) functional group, making it a valuable C2-building block in organic synthesis.

-

SMILES : COC(=O)C[N+]#[C-][5]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Physical Form | Clear yellow to brown liquid | [2] |

| Boiling Point | 75-76 °C at 10 mmHg | [2] |

| Density | 1.09 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.417 | [2] |

| Flash Point | 84 °C (183.2 °F) - closed cup | |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Miscible with organic solvents, slightly miscible with water. | [2] |

Experimental Protocols

This compound is a key reagent in various synthetic transformations, valued for the reactivity of its isocyano group and the acidity of the α-proton.

Synthesis of this compound

A common method for the synthesis of α-isocyanoacetates involves the dehydration of the corresponding N-formylglycine ester. The following is a representative protocol adapted from the synthesis of ethyl isocyanoacetate.

Step 1: Synthesis of N-Formylglycine Methyl Ester

-

A suspension of glycine (B1666218) methyl ester hydrochloride (0.5 mole) in methyl formate (B1220265) (250 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Triethylamine (B128534) (0.55 mole) is added to the suspension.

-

The mixture is heated to reflux and stirred for 20 hours.

-

After cooling to room temperature, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield N-formylglycine methyl ester.

Step 2: Dehydration to this compound

-

N-formylglycine methyl ester (0.1 mole) is dissolved in anhydrous dichloromethane (B109758) (200 mL) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -10 °C in an ice-salt bath.

-

A solution of phosgene (B1210022) (or a phosgene equivalent like triphosgene) in dichloromethane is added dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, a tertiary amine base such as triethylamine (0.22 mole) is added dropwise, again keeping the temperature below 0 °C.

-

The reaction mixture is stirred at low temperature for an additional 1-2 hours and then allowed to warm to room temperature.

-

The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Key Reactions of this compound

1. Copper-Catalyzed Diastereoselective Synthesis of Oxazolines

This compound is utilized in the synthesis of oxazolines through a direct aldol (B89426) reaction with carbonyl compounds.

-

To a solution of an aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., toluene (B28343) or THF) is added a copper catalyst, often in complex with a chiral ligand for asymmetric synthesis.

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by filtration through a short pad of silica (B1680970) gel to remove the catalyst, followed by solvent evaporation.

-

The resulting crude oxazoline (B21484) can be further purified by column chromatography.

2. Four-Component Ugi Condensation Reaction

The Ugi reaction is a multi-component reaction that allows for the rapid synthesis of complex molecules from simple starting materials. This compound serves as the isocyanide component.

-

An aldehyde or ketone (1.0 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) are combined in a suitable solvent, typically methanol (B129727) or ethanol.

-

This compound (1.0 mmol) is added to the mixture.

-

The reaction is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the resulting crude product, a dipeptide-like structure, is purified by crystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and key reactions of this compound.

Caption: Synthetic pathway for this compound.

Caption: Key synthetic applications of this compound.

References

Spectroscopic Analysis of Methyl Isocyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl isocyanoacetate, a versatile building block in organic synthesis. The document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of published experimental data, predicted values from computational models are included to provide a more complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Data Source |

| 3.81 | s | 3H | O-CH₃ | TCI Chemicals[1] |

| 4.25 | s | 2H | N=C-CH₂ | TCI Chemicals[1] |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 47.8 | N=C-CH₂ |

| 53.2 | O-CH₃ |

| 160.5 | C=O |

| 166.2 | N=C |

Note: Predicted ¹³C NMR data is based on computational chemistry models and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~2150 | Strong | N=C stretch (isocyanide) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the following key fragments.

| m/z | Relative Abundance (%) | Assignment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | High | [M - OCH₃]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

| 42 | High | [CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled experiment (e.g., using a zgpg30 pulse program) is typically used to simplify the spectrum.

-

Key parameters include a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the different techniques.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isocyanoacetate is a versatile reagent in organic synthesis, notably utilized in multicomponent reactions like the Passerini and Ugi reactions, which are pivotal in the generation of diverse molecular scaffolds for drug discovery. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental procedures for their determination, and presents key reaction pathways in which it participates. Due to a scarcity of precise quantitative data in publicly available literature, this guide also furnishes protocols to enable researchers to ascertain these parameters under their specific laboratory conditions.

Physicochemical Properties

This compound is a clear yellow to brown liquid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₂ | [1][2][3] |

| Molecular Weight | 99.09 g/mol | [1][2][3] |

| Density | 1.09 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 75-76 °C at 10 mmHg | [1][2][3] |

| Refractive Index | n20/D 1.417 | [1][2][3] |

| Flash Point | 193 °F | [1][2] |

Solubility Profile

Precise quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative descriptions and information on its miscibility provide valuable guidance for its use in various reaction media.

Qualitative Solubility

This compound is generally described as being miscible with organic solvents and slightly miscible with water.[1][2][3] Some sources specify that it is slightly soluble in chloroform, ethyl acetate, and methanol (B129727).[1][2]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Organic Solvents | ||

| General | Miscible | [1][2][3] |

| Chloroform | Slightly Soluble | [1][2] |

| Ethyl Acetate | Slightly Soluble | [1][2] |

| Methanol | Slightly Soluble | [1][2] |

| Aqueous Solvents | ||

| Water | Slightly Miscible | [1][2][3] |

Reference Data: Aqueous Solubility of Methyl Isocyanate

As a structural analogue, the solubility of methyl isocyanate in water can provide some context. Methyl isocyanate is reported to be soluble in water to the extent of 6-10 parts per 100 parts, although it also reacts with water.[4] Another source indicates an aqueous solubility of 1.3 (±0.13) M atm⁻¹ which is independent of pH.[5][6] It is crucial to note that while related, the solubility of this compound may differ significantly.

Stability Profile

This compound is a reactive compound and is sensitive to several environmental factors. Proper storage and handling are essential to maintain its integrity.

General Stability and Storage

For optimal stability, this compound should be stored at 2-8°C, protected from light and moisture.[1][2][3] It is incompatible with strong oxidizing agents, strong acids, strong bases, and metals.[1]

pH Sensitivity and Hydrolysis

Thermal Stability

Recommended storage at refrigerated temperatures (2-8°C) implies that this compound has limited thermal stability.[1][2][3] High temperatures can likely lead to decomposition or polymerization. Detailed studies on the kinetics of its thermal degradation have not been found in the reviewed literature.

Experimental Protocols

Given the limited quantitative data, the following protocols are provided to enable researchers to determine the solubility and stability of this compound in their systems of interest.

Protocol for Determining Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a liquid in a solvent.

Workflow for Solubility Determination

Caption: Workflow for the determination of solubility using the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: In a sealed vial, add an excess of this compound to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has settled. Centrifugation can be used to facilitate this separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the solvent containing the dissolved this compound).

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Protocol for Stability Assessment (Stability-Indicating HPLC Method)

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Workflow for Stability Testing

Caption: General workflow for conducting stability studies using HPLC.

Methodology:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common starting point. UV detection is suitable for this compound.

-

Forced Degradation Studies:

-

Hydrolytic Stability: Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 2, 7, and 9). Incubate these solutions at a controlled temperature (e.g., 40°C).

-

Thermal Stability: Store neat this compound or its solution in a relevant organic solvent at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber).

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from the stressed samples.

-

HPLC Analysis: Analyze the samples by the developed HPLC method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each stress condition. From this data, the degradation rate constant and the half-life of the compound under those conditions can be determined.

Reactivity and Key Signaling Pathways

This compound is a key building block in several important multicomponent reactions that are widely used in drug discovery to rapidly generate libraries of complex molecules.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[8]

Caption: Simplified mechanism of the Passerini reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to form a bis-amide.[9][10][11]

Caption: Simplified mechanism of the Ugi reaction.

Conclusion

This compound is a valuable reagent in synthetic chemistry, particularly for the construction of compound libraries for drug discovery. While detailed quantitative data on its solubility and stability are not widely available, its qualitative properties indicate good solubility in organic solvents and a sensitivity to moisture, pH, and heat. The experimental protocols provided in this guide offer a framework for researchers to determine these critical parameters for their specific applications, ensuring the reliable and effective use of this important building block. The visualization of its role in the Passerini and Ugi reactions highlights its utility in generating molecular complexity. Further research to quantify the solubility and stability of this compound under a broad range of conditions would be a valuable contribution to the scientific community.

References

- 1. This compound CAS#: 39687-95-1 [m.chemicalbook.com]

- 2. This compound | 39687-95-1 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl Isocyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses for methyl isocyanoacetate. Adherence to these guidelines is critical to ensure a safe laboratory environment when working with this reactive chemical.

Hazard Identification and Classification

This compound (CAS No. 39687-95-1) is a pungent, dark yellow liquid that is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[1] The toxicological properties of this compound have not been fully investigated, underscoring the need for cautious handling.[2] It is also a combustible liquid and is sensitive to moisture and light.[1][2]

GHS Hazard Statements

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound. For comparative purposes, data for the significantly more toxic compound, methyl isocyanate, is also provided with a clear distinction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₂ | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| Appearance | Dark yellow liquid | [1] |

| Boiling Point | 75 - 76 °C @ 10 mmHg | [1][3] |

| Density | 1.090 g/mL at 25 °C | [3] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [1][3] |

| Refractive Index | n20/D 1.417 | [3] |

Table 2: Toxicological Data

| Compound | GHS Classification (Acute Toxicity) | LD50 / LC50 Data |

| This compound | Acute Toxicity 4 (Oral, Dermal, Inhalation)[3] | Data not available. Toxicological properties have not been fully investigated.[2] |

| Methyl Isocyanate | Acute Toxicity 1 (Inhalation), Acute Toxicity 2 (Dermal), Acute Toxicity 3 (Oral)[4] | Oral (rat): 51.5 mg/kg[5]Inhalation (rat, 6 hr): 6.1 ppm[6]Dermal (rabbit): 213 mg/kg |

Note: this compound and methyl isocyanate are different compounds with significantly different toxicity profiles. The data for methyl isocyanate is provided for informational purposes only and to emphasize the need to avoid confusion between the two.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are paramount to minimize exposure.

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to control airborne levels.[2] A safety shower and eyewash station must be readily accessible.[2]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber) and a lab coat.[2] Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.

-

Respiratory Protection: For operations with a higher risk of aerosol generation or in case of ventilation failure, a NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK) is necessary.[3]

-

Detailed Experimental Protocols

The following sections provide generalized protocols for the safe use of this compound in a research setting, based on common synthetic procedures such as the Ugi multicomponent reaction.

General Reaction Setup

A typical reaction should be set up in a chemical fume hood using glassware that has been thoroughly dried to prevent reaction with moisture.

-

Apparatus: Assemble a multi-necked, round-bottom flask equipped with a mechanical or magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.[7]

-

Reagent Handling: this compound should be handled as a moisture-sensitive and toxic reagent. Use syringes or cannulas for transfers.

-

Reaction Conditions: Many reactions involving this compound are performed at reduced temperatures (e.g., 0 °C to room temperature) to control exothermic processes.[7] The reaction should be monitored for any unexpected temperature increases.

Example Experimental Workflow: Ugi Four-Component Reaction

This workflow outlines the key safety and handling steps for using this compound in a typical Ugi reaction.

Caption: A typical experimental workflow for using this compound.

Quenching and Decontamination

Unreacted this compound and contaminated equipment must be properly neutralized.

-

Reaction Quenching: While many reactions are worked up directly, if quenching is required, slowly add a suitable nucleophile like water or dilute aqueous acid, ensuring the flask is cooled in an ice bath to manage any exotherm.

-

Glassware and Surface Decontamination: All contaminated glassware and surfaces should be rinsed with a decontamination solution. Allow the solution to react for at least 10-15 minutes before final cleaning.[5][6] Two effective formulations are:[6][8]

-

Formulation 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and 88-95% water.

-

Formulation 2: 3-8% concentrated aqueous ammonia (B1221849), 0.2-2% liquid detergent, and 90-97% water. (Note: Use with excellent ventilation due to ammonia vapors).[6][8]

-

Storage and Incompatibility

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][9] Recommended storage is at 2-8 °C, under an inert atmosphere, and protected from light.[1][2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals such as aluminum.[1][2] It is highly reactive with water and other protic solvents.

Hazard and Precaution Relationships

The inherent hazards of this compound dictate the necessary safety precautions.

Caption: Relationship between hazards and corresponding safety precautions.

Emergency Procedures

Spills

-

Evacuate: Evacuate non-essential personnel from the spill area.[8]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or commercial sorbent. Do not use combustible materials like sawdust.[8]

-

Collect: Carefully shovel the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture in the absorbent can generate CO₂, leading to pressure buildup.[8]

-

Neutralize: Treat the spill area with one of the decontamination solutions described in Section 4.3. Allow to stand for at least 15 minutes.

-

Dispose: All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[8]

First Aid

Immediate medical attention is required for all exposures.[1]

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a POISON CENTER or doctor immediately.[2][8]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety of Methyl Isocyanoacetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety and handling of chemical reagents is paramount. This technical guide provides a detailed overview of the material safety data for methyl isocyanoacetate, a versatile reagent used in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough and reliable resource.

Chemical Identification and Physical Properties

This compound is an organic compound utilized in various chemical reactions, including the synthesis of oxazolines and in Ugi condensation reactions.[1][2] It is crucial to distinguish it from the highly toxic and volatile compound, methyl isocyanate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H5NO2 | [1][3][4] |

| Molecular Weight | 99.09 g/mol | [1][3][4] |

| Appearance | Clear yellow to brown liquid | [3][5] |

| Odor | Pungent | [5] |

| Boiling Point | 75 - 76 °C @ 10-13 mmHg | [1][3][5] |

| Density | 1.090 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.417 | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [1][5] |

| Solubility | Miscible with organic solvents; slightly miscible with water. | [2] |

| Storage Temperature | 2-8°C | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] Understanding its specific hazards is critical for safe handling.

Table 2: Hazard Classifications for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [1][5] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage | [1][5] |

| Flammable Liquids | 4 | Combustible liquid | [5] |

The signal word for this compound is "Danger".[1][5]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and prevent accidents.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation.[3][5] In case of inadequate ventilation, wear a suitable respirator.[3]

3.2. Handling and Storage

-

Handling: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5] Avoid breathing vapors or mists.[5]

-

Storage: Store in a cool, dry, and well-ventilated place.[3][5] Keep the container tightly closed when not in use.[3] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5] The recommended storage temperature is 2-8°C.[1][3]

3.3. First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Seek immediate medical attention.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash off immediately with soap and plenty of water.[5] Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor/physician.[5]

3.4. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam for extinction.[5]

-

Specific Hazards: Combustible liquid.[5] Containers may explode when heated.[5] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

3.5. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Do not let this chemical enter the environment.[3]

-

Methods for Cleaning Up: Absorb the spill with inert material and dispose of it in accordance with federal, state, and local regulations.[3]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3][5] However, it is known to be harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[1][5]

Diagram 1: Logical Relationship of Hazard Exposure and First Aid

Caption: First-aid response to different exposure routes of this compound.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[3]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to light may affect product quality.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and metals.[3][5]

-

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[3]

Diagram 2: Experimental Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of this compound.

This guide provides a foundational understanding of the material safety of this compound. It is imperative for all personnel to read and understand the specific Safety Data Sheet provided by the manufacturer before handling this chemical. Always prioritize safety and adhere to established laboratory protocols.

References

Theoretical Insights into the Reactivity of Methyl Isocyanoacetate: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isocyanoacetate (MIA) is a versatile building block in organic synthesis, prized for its unique electronic structure that allows it to participate in a wide array of chemical transformations. The presence of the isocyano group, the adjacent ester functionality, and the acidic α-proton bestows upon it a rich and varied reactivity profile. This technical guide delves into the theoretical underpinnings of MIA's reactivity, leveraging computational chemistry to elucidate reaction mechanisms, predict outcomes, and guide synthetic efforts. By understanding the energetic landscapes of its reactions, researchers can better harness the synthetic potential of this valuable reagent.

This document summarizes key findings from theoretical studies on the conformational preferences and reactivity of this compound and related compounds. It provides an overview of the computational methodologies employed and presents quantitative data to facilitate the rational design of novel synthetic routes and the development of new chemical entities.

Conformational Analysis of this compound

The reactivity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, theoretical calculations have been employed to determine the relative stabilities of its different conformers. Understanding the conformational landscape is crucial as the population of conformers can influence the transition state energies of subsequent reactions.

Computational Methodology

The conformational space of this compound has been explored using various levels of theory. A common and reliable approach involves geometry optimizations and frequency calculations using Density Functional Theory (DFT) with a functional such as B3LYP, often incorporating dispersion corrections (e.g., D3(BJ)). For higher accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) with a suitable basis set (e.g., aug-cc-pVTZ) is also utilized.

Experimental Protocol: Conformational Analysis Workflow

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: Generation of various possible conformers by systematically rotating the rotatable bonds (C-C, C-O).

-

Geometry Optimization: Each generated conformer is subjected to geometry optimization to find the local energy minimum on the potential energy surface. This is commonly performed using a DFT method like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or a larger DFT basis set).

-

Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total energies, often including ZPVE corrections.

Key Findings

Theoretical studies on the closely related methyl cyanoacetate (B8463686) reveal the presence of multiple stable conformers. By analogy, similar conformational isomerism is expected for this compound. The primary conformers are typically described by the dihedral angles of the molecule's backbone. For methyl cyanoacetate, the syn and gauche conformers are found to be close in energy, with the exact energy difference being dependent on the level of theory used.

Table 1: Calculated Relative Energies for Methyl Cyanoacetate Conformers

| Conformer | Level of Theory | Relative Energy (kJ/mol) |

| syn | MP2/aug-cc-pVTZ | 0.0 |

| gauche | MP2/aug-cc-pVTZ | 0.7 |

| syn | B3LYP-D3(BJ)/aug-cc-pVTZ | 0.0 |

| gauche | B3LYP-D3(BJ)/aug-cc-pVTZ | 1.4 |

Data adapted from studies on methyl cyanoacetate, which serves as a structural analogue.

This small energy difference suggests that multiple conformations of this compound are likely populated at room temperature, and the specific reacting conformer may be dictated by the steric and electronic demands of the transition state.

Reactivity of the α-Carbon: The Aldol (B89426) Reaction

The α-proton of this compound is acidic due to the electron-withdrawing nature of both the isocyano and the ester groups. This allows for deprotonation to form an enolate, which can then act as a nucleophile. A classic example of this reactivity is the Hayashi-Ito aldol reaction.

Proposed Reaction Mechanism

Theoretical studies on the gold-catalyzed aldol reaction of this compound with aldehydes suggest a mechanism involving the formation of a gold-enolate intermediate. The rate-limiting step is proposed to be the electrophilic attack of the aldehyde on this enolate.

Diagram: Proposed Mechanism for the Hayashi-Ito Aldol Reaction

Caption: A simplified logical flow of the base-catalyzed aldol reaction of this compound.

Reactivity of the Isocyano Group: Cycloaddition Reactions

The isocyano group of this compound is a versatile functional group that can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.

[3+2] Cycloaddition Reactions

The isocyano group can act as a 1,3-dipole synthon, enabling [3+2] cycloaddition reactions with various dipolarophiles. Theoretical studies on related isocyanides and nitrones provide a framework for understanding the potential mechanisms of these reactions for MIA.

Computational Methodology: Cycloaddition Reaction Workflow

The theoretical investigation of a cycloaddition reaction typically involves the following computational steps:

-

Reactant and Product Optimization: The geometries of the reactants (this compound and the dipolarophile) and the possible cycloadducts are optimized.

-

Transition State Search: A search for the transition state structure connecting the reactants to the products is performed. This is often initiated using a guess structure and employing algorithms like the Berny algorithm.

-

Frequency Calculations: Frequency calculations are performed on the located transition state to confirm it is a first-order saddle point (i.e., has exactly one imaginary frequency) and to obtain the ZPVE. The vibrational mode corresponding to the imaginary frequency is animated to verify that it corresponds to the desired bond-forming/breaking processes.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to follow the reaction path downhill from the transition state to ensure that it connects the reactants and the desired products.

-

Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile and determine the activation energy. Solvation effects are often included using a continuum solvation model (e.g., PCM or SMD).

Concerted vs. Stepwise Mechanisms

DFT calculations on the cycloaddition of nitrones with isocyanates have shown that the mechanism can be either concerted or stepwise, depending on the solvent polarity.[2] In nonpolar solvents, a concerted mechanism is generally favored. However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate can become competitive. This is because polar solvents can stabilize the charge-separated intermediate.

Table 2: Calculated Activation Free Energies (kcal/mol) for the Cycloaddition of a Nitrone with an Isocyanate

| Solvent | Mechanism | Activation Free Energy (ΔG‡) |

| Gas Phase | Concerted | 25.1 |

| Toluene | Concerted | 24.3 |

| Dichloromethane | Stepwise | 22.8 |

Data adapted from a study on a related system to illustrate the solvent effect on the reaction mechanism.[2]

These findings suggest that the cycloaddition reactions of this compound could also exhibit a similar dependence on the reaction medium.

Diagram: Concerted vs. Stepwise Cycloaddition Pathway

Caption: A logical diagram illustrating the difference between a concerted and a stepwise cycloaddition reaction pathway.

Conclusion and Future Outlook

Theoretical calculations provide invaluable insights into the reactivity of this compound, a molecule of significant synthetic utility. Conformational analysis reveals the presence of low-energy conformers that can influence reactivity. Studies on related systems suggest that the aldol reaction proceeds through an enolate intermediate, and cycloaddition reactions can follow either concerted or stepwise pathways depending on the solvent environment.

While the existing literature provides a solid foundation, there is a clear need for more focused theoretical investigations specifically on this compound. Future computational studies should aim to:

-

Systematically map the potential energy surfaces for a wider range of reactions involving this compound, including multicomponent reactions and reactions with different electrophiles and dipolarophiles.

-

Provide detailed quantitative data on activation energies, transition state geometries, and reaction thermodynamics to create a comprehensive database for this important reagent.

-

Investigate the role of catalysts in modulating the reactivity and selectivity of this compound reactions through detailed computational modeling.

By continuing to bridge the gap between theoretical prediction and experimental reality, computational chemistry will undoubtedly play a pivotal role in unlocking the full synthetic potential of this compound and accelerating the discovery of new medicines and materials.

References

Methodological & Application

Application Note: Detailed Protocol for the Ugi Four-Component Reaction Using Methyl Isocyanoacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the one-pot synthesis of α-acylamino amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is celebrated for its high atom economy, operational simplicity, and the structural complexity it generates in a single synthetic step, with water being the only byproduct.[1] The resulting products, often referred to as "peptoids" or peptidomimetics, are of significant interest in medicinal chemistry and drug discovery.[3][4] They can be used to mimic natural peptides while offering improved pharmacological properties such as enhanced metabolic stability and bioavailability.[4]

The use of methyl isocyanoacetate as the isocyanide component is particularly valuable as it introduces a methyl ester functionality into the final product. This ester group serves as a versatile chemical handle for subsequent post-Ugi modifications, allowing for the synthesis of diverse compound libraries and more complex molecular architectures, including various heterocyclic systems.[5] This application note provides a detailed protocol for performing the Ugi reaction with this compound, along with data presentation guidelines and key workflow visualizations.

Reaction Mechanism

The Ugi reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[6] The generally accepted mechanism involves:

-

Imine Formation: The aldehyde and amine condense to form an imine, which is subsequently protonated by the carboxylic acid to form an iminium ion.[1]

-

Nucleophilic Attack: The isocyanide carbon attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.[6]

-

Second Nucleophilic Attack: The carboxylate anion adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.[7]

-

Mumm Rearrangement: An irreversible intramolecular acyl transfer (the Mumm rearrangement) occurs, transforming the O-acyl-isoamide into the thermodynamically stable α-acylamino amide product.[6]

Experimental Protocol

This protocol provides a general procedure for the Ugi reaction. Reactant amounts and reaction times may require optimization for specific substrates.

3.1. Materials and Reagents

-

Aldehyde (e.g., benzaldehyde, 1.0 eq)

-

Primary Amine (e.g., benzylamine, 1.0 eq)

-

Carboxylic Acid (e.g., acetic acid, 1.0 eq)

-

Methyl 2-isocyanoacetate (1.0 - 1.1 eq)

-

Solvent: Anhydrous methanol (B129727) (MeOH) is most common.[8][9] Other polar solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can also be effective.[9]

-

For work-up: Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine.

-

For purification: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), silica (B1680970) gel for column chromatography.

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for liquid transfer

-

Apparatus for monitoring reaction (TLC plates or LC-MS)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glassware for column chromatography

3.3. General Procedure

-

Imine Pre-formation: To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and anhydrous methanol (to achieve a final concentration of 0.5 M to 2.0 M).[6] Add the primary amine (1.0 eq) to the solution and stir at room temperature for 20-30 minutes to facilitate imine formation.[10]

-

Addition of Components: Add the carboxylic acid (1.0 eq) to the reaction mixture.

-